6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-
Description
Overview of N,O-Heterocycles and Their Significance in Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form a cornerstone of organic chemistry. nih.gov Among these, N,O-heterocycles, which incorporate both nitrogen and oxygen atoms within their rings, are of substantial interest. These compounds are prevalent in numerous natural and synthetic products, exhibiting a wide array of biological activities. ijnc.ircardiff.ac.uk The presence of both nitrogen and oxygen atoms imparts unique physicochemical properties, influencing the molecule's reactivity, stability, and ability to interact with biological targets. nih.govresearchgate.net
The significance of N,O-heterocycles is particularly pronounced in medicinal chemistry. cardiff.ac.uk A vast number of FDA-approved drugs contain nitrogen heterocyclic scaffolds, which are valued for their ability to engage in various biological interactions, including hydrogen bonding and п-stacking. cardiff.ac.uk Oxygen-containing heterocycles are also crucial, forming the core of many pharmaceuticals and agrochemicals. nih.gov The combination of these two heteroatoms in one ring, as seen in oxazines, provides a versatile scaffold for the development of novel bioactive molecules. ijnc.irumpr.ac.id
Historical Context and Evolution of 1,2-Oxazine Chemistry
The chemistry of 1,2-oxazines, characterized by a six-membered ring with adjacent nitrogen and oxygen atoms, has evolved significantly since its early explorations. nih.gov This scaffold is relatively rare in natural products, with geneserine, isolated in 1925, being the first identified example. nih.gov The development of synthetic methods has been a primary focus of research. A major breakthrough in their synthesis is the hetero-Diels-Alder reaction, which provides a powerful tool for constructing the 1,2-oxazine ring.
Historically, the synthesis of 6H-1,2-oxazin-6-ones, the class to which the focus compound belongs, has been achieved through the condensation of oximes with 4-oxocarboxylic acids and their derivatives. researchgate.net While effective, these traditional methods often require basic media, polar solvents, and long reaction times. researchgate.net Over the years, research has expanded to include other synthetic routes utilizing Grignard reagents, metal catalysts, and reactions involving nitro compounds to improve efficiency and yield. researchgate.net The ongoing development in synthetic methodologies continues to make these compounds more accessible for further study and application. researchgate.net
Structural Classification of Oxazine (B8389632) Derivatives and Positional Isomers (e.g., 1,2-Oxazines, 1,3-Oxazines, 1,4-Oxazines)
Oxazines are six-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. Their classification is based on the relative positions of these heteroatoms within the ring, giving rise to three primary positional isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. ijnc.iractascientific.com Each isomeric form, along with its various derivatives (e.g., dihydro, tetrahydro, and fused-ring systems), possesses distinct chemical and physical properties.
The 1,2-oxazine isomer features adjacent nitrogen and oxygen atoms. The 1,3-oxazine isomer has the nitrogen and oxygen atoms separated by a carbon atom. The 1,4-oxazine isomer places the heteroatoms in opposite positions across the ring; its fully saturated derivative, morpholine, is a widely used chemical. mdpi.com These structural variations significantly influence the stability, reactivity, and biological profile of the resulting compounds. ijnc.irumpr.ac.id
| Isomer | Relative Position of Heteroatoms | Example Derivative |
|---|---|---|
| 1,2-Oxazine | N and O at positions 1 and 2 | 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- |
| 1,3-Oxazine | N and O at positions 1 and 3 | Tetrahydro-1,3-oxazine-2-thione researchgate.net |
| 1,4-Oxazine | N and O at positions 1 and 4 | Morpholine (Tetrahydro-1,4-oxazine) mdpi.com |
Focus and Scope of Research on 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-
The specific compound 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- (CAS Number: 33579-36-5) is a member of the 6H-1,2-oxazin-6-one family. While extensive research exists for the broader class of 1,2-oxazines, detailed studies focusing exclusively on this particular molecule are limited in publicly accessible literature. Research into the 6H-1,2-oxazin-6-one scaffold has revealed a range of potential biological activities, including anticancer, antifungal, and antibacterial properties, as well as the modulation of glucocorticoid receptors. researchgate.net
The synthesis of this class of compounds is well-documented, primarily involving the cyclization of a γ-keto acid derivative with hydroxylamine (B1172632). nih.govresearchgate.net This article will therefore focus on the established chemical principles and synthetic strategies applicable to 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- based on the research conducted on its parent class. The potential properties and applications are discussed in the context of findings for structurally related 1,2-oxazine derivatives.
| Compound Class/Derivative | Reported Biological Activity | Reference |
|---|---|---|
| 6H-1,2-Oxazin-6-ones | Anticancer, Antifungal, Antibacterial | researchgate.net |
| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine Oxidase (MAO) Inhibitors | nih.gov |
| 4-hydroxy-1,3-oxazin-6-ones | Antimicrobial (S. aureus) | umpr.ac.id |
| Tetrahydro-4H-1,2-oxazines | Fungicides, Herbicides, Bactericides | umpr.ac.id |
| 6-cinnamoyl-2H-benzo[b] researchgate.netoxazin-3(4H)-ones | Suppression of lung cancer cell growth |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61776-56-5 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-methyl-4,5-dihydrooxazin-6-one |
InChI |
InChI=1S/C5H7NO2/c1-4-2-3-5(7)8-6-4/h2-3H2,1H3 |
InChI Key |
JFKDYVFMJXJYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 6h 1,2 Oxazin 6 One Derivatives
Classical and Traditional Approaches to 6H-1,2-Oxazin-6-ones
The cornerstone of 6H-1,2-oxazin-6-one synthesis has historically been the formation of the heterocyclic ring through condensation and cyclization reactions. These methods typically involve building the ring from acyclic precursors.
A well-established and traditional method for synthesizing 6H-1,2-oxazin-6-ones is the condensation reaction between hydroxylamine (B1172632) or pre-formed oximes and 4-oxocarboxylic acids or their derivatives. nih.govresearchgate.net This approach is versatile and can be adapted for various substrates, including benzo- or heteroannulated oxazinones. researchgate.net
The reaction is typically carried out under basic conditions, often in protic polar solvents like ethanol, or in pyridine (B92270). nih.govresearchgate.net Common variations involve the use of 4-oxocarboxylic acid esters or amides as starting materials, which are condensed with hydroxylamine in the presence of a base such as triethylamine (B128534) (Et₃N) or pyridine. researchgate.net Alternatively, a prepared oxime can undergo cyclization in an acidic medium. researchgate.net Despite its utility, this method can require prolonged reaction times. nih.gov
Table 1: Reaction Conditions for Condensation of 4-Oxocarboxylic Acids/Derivatives with Hydroxylamine/Oximes
| Starting Material | Reagent | Solvent/Conditions | Base | Reference |
|---|---|---|---|---|
| 4-Oxocarboxylic Acid | Hydroxylamine | Pyridine | Pyridine | researchgate.net |
| 4-Oxocarboxylic Acid | Hydroxylamine | Ethanol (EtOH) | Sodium Acetate (NaOAc) | researchgate.net |
| 4-Oxocarboxylic Acid Ester | Hydroxylamine | Ethanol (EtOH) | Triethylamine (Et₃N) | researchgate.net |
| 4-Oxocarboxylic Acid Amide | Hydroxylamine | Ethanol (EtOH) or Pyridine | Triethylamine (Et₃N) or Pyridine | researchgate.net |
This table summarizes various reported conditions for the classical condensation synthesis of 6H-1,2-oxazin-6-ones.
A significant strategy for forming the 6H-1,2-oxazine ring involves the reaction of ketoximes with terminal acetylene (B1199291) compounds. ccsenet.orgresearchgate.net This process is a type of cycloaddition reaction where the oxime is first converted into a reactive intermediate that subsequently reacts with the acetylene derivative.
The key step in this synthetic sequence is the in-situ generation of α-nitrosoolefins from ketoximes that possess an α-hydrogen. ccsenet.orgresearchgate.net These α-nitrosoolefins are highly reactive heterodienes. One effective reagent used for this transformation is Chloramine-T, which facilitates the conversion of the ketoxime into the corresponding α-nitrosoolefin intermediate. ccsenet.orgresearchgate.net
Once generated, the α-nitrosoolefin intermediate readily undergoes a hetero-Diels-Alder reaction with a terminal acetylene, which acts as the dienophile. ccsenet.orgresearchgate.net This [4+2] cycloaddition reaction constructs the 6H-1,2-oxazine ring system. ccsenet.orgresearchgate.net This method has been successfully applied to synthesize a variety of 6H-1,2-oxazine derivatives from different ketoximes and terminal alkynes. researchgate.net The reaction is notable for its ability to create the heterocyclic core in a single subsequent step after the formation of the reactive intermediate. ccsenet.org
Table 2: Examples of 6H-1,2-Oxazine Synthesis via Hetero Diels-Alder Reaction
| Ketoxime Precursor | Acetylene Compound | Resulting Product Class | Reference |
|---|
This table illustrates the reactant classes used in the hetero Diels-Alder approach to synthesize a series of 6H-1,2-oxazine derivatives.
Cyclization of Ketoximes with Terminal Acetylene Compounds
Modern and Advanced Synthetic Strategies
To overcome the limitations of classical methods, modern synthetic chemistry has introduced more advanced strategies, with metal-catalyzed transformations being at the forefront. nih.govresearchgate.net These approaches can offer higher efficiency, milder reaction conditions, and broader functional group tolerance.
The use of metal catalysts has become a valuable tool in the synthesis of 1,2-oxazine heterocycles. nih.govresearchgate.net Various transition metals have been employed to facilitate the construction of the oxazine (B8389632) ring through different mechanistic pathways.
Palladium catalysis has been utilized for the synthesis of 1,2-oxazin-6-ones. researchgate.net For instance, palladium-catalyzed carbonylation of the alkenyl C-H bonds of enamides provides a route to 1,3-oxazin-6-ones, a related class of isomers. thieme-connect.com Palladium has also been used to introduce the carbonyl component into an aromatic acid molecule as a precursor for oxazinone synthesis. researchgate.net
Other metals have also proven effective. Rhodium-catalyzed C-H bond functionalization has been developed for the synthesis of highly substituted pyridines from α,β-unsaturated ketoximes and terminal alkynes, showcasing a related transformation of similar starting materials. nih.gov Furthermore, copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines has been reported for synthesizing fused heterocyclic systems, indicating the potential of copper catalysts in reactions involving ketoxime derivatives. organic-chemistry.org
Table 3: Overview of Metal-Catalyzed Syntheses Related to 1,2-Oxazines
| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Carbonylation | Enamides, CO | 1,3-Oxazin-6-ones | thieme-connect.com |
| Rhodium (Rh) | C-H Functionalization/Electrocyclization | α,β-Unsaturated Ketoximes, Terminal Alkynes | Pyridines | nih.gov |
This table summarizes various metal-catalyzed reactions for the synthesis of oxazine-related heterocycles, highlighting the versatility of transition metals in modern synthetic strategies.
Radical Cascade Reactions for Oxazinone Formation
Radical cascade reactions represent a fundamentally different approach to the construction of heterocyclic rings. These reactions involve a sequence of intramolecular radical events to rapidly build molecular complexity from a simple starting material. For the synthesis of oxazinones, a method has been developed involving a stannyl (B1234572) radical-mediated cascade reaction starting from 2-acyloxyazirines. rsc.org This process uses a tributyltin hydride (Bu₃SnH) and an initiator like ACHN (1,1'-azobis(cyclohexanecarbonitrile)) to generate stannyl radicals. rsc.org
These radicals initiate a cascade that results in the formation of a 5-hydroxy-6H-1,3-oxazin-6-one structure. rsc.org It is important to note that this specific documented radical cascade leads to the formation of the 1,3-oxazin-6-one isomer, not the 1,2-oxazin-6-one. rsc.orgrsc.org The reaction pathway is sensitive to the nature of the substituents on the starting azirine, which can direct the outcome toward either the oxazinone or a competing pathway that forms oxazole (B20620) derivatives. rsc.org
Green Chemistry Approaches in Oxazine Synthesis
Green chemistry principles aim to design chemical processes that are more environmentally benign, for example by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov These principles have been applied to the synthesis of oxazines and related heterocycles through techniques such as microwave-assisted synthesis and the use of solvent-free conditions. nih.govresearchgate.net
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwave energy can lead to dramatic increases in reaction rates, often reducing reaction times from hours to minutes. nih.govarkat-usa.org This increased efficiency can also lead to higher product yields and purer products, simplifying work-up procedures. arkat-usa.org
This technology has been successfully applied to the synthesis of various oxazine derivatives. For example, a library of 3,4-dihydro-2H-benzo[b] beilstein-journals.orgrsc.orgoxazines was synthesized using microwave-assisted heating, which significantly reduced reaction time and solvent use compared to conventional methods. arkat-usa.org Similarly, 5,6-dihydro-4H-1,3-oxazines have been efficiently prepared using microwave-assisted cyclization. nih.govorganic-chemistry.org Microwave heating has also been used to accelerate palladium-catalyzed cross-coupling reactions, merging the benefits of both technologies. mdpi.com
| Method | Reaction Time | Yield | Advantages |
|---|---|---|---|
| Conventional Heating | Hours | Moderate | Standard laboratory setup |
| Microwave Irradiation | Minutes | Improved | Reduced time, reduced solvent, higher purity |
Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Syntheses performed under solvent-free conditions, often involving grinding or milling of solid reactants, can significantly reduce waste and environmental impact. nih.gov Another green technique is the use of ultrasonic irradiation (sonication), where high-frequency sound waves create acoustic cavitation in the liquid medium. nih.gov This phenomenon generates localized high-pressure and high-temperature spots, which can accelerate reaction rates. nih.govdntb.gov.ua
In the context of related heterocyclic synthesis, trimethylsilyl (B98337) polyphosphate has been used as an effective dehydrating agent under solvent-free microwave conditions to prepare 4,5,6,7-tetrahydro-1,3-oxazepines, a challenging seven-membered ring system. organic-chemistry.org Ultrasound has also been noted for its ability to accelerate a variety of chemical reactions in both homogeneous and heterogeneous systems, contributing to energy conservation and waste minimization. nih.gov
Stereoselective Synthesis of 1,2-Oxazine Derivatives
The control of stereochemistry is paramount in the synthesis of bioactive molecules. For 1,2-oxazine derivatives, stereoselective methods are crucial for accessing specific enantiomers or diastereomers, which may exhibit distinct biological activities.
The use of chiral auxiliaries derived from carbohydrates is a powerful strategy for inducing stereoselectivity in the synthesis of heterocyclic compounds. These auxiliaries, being enantiopure and readily available, can direct the formation of a specific stereoisomer.
Enantiopure 1,2-oxazine derivatives have been prepared using carbohydrate-based auxiliaries. beilstein-journals.org This methodology leverages the inherent chirality of sugars to control the stereochemical outcome of the cyclization reaction. For instance, the reaction of nitrones derived from carbohydrates can proceed with high stereoselectivity. beilstein-journals.org The synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives has also been reported, highlighting the utility of sugars in creating chiral oxazine frameworks. nih.gov
Table 1: Examples of Carbohydrate-Auxiliary Assisted Synthesis
| Carbohydrate Auxiliary | Reactant | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| D-Glucose derivative | Nitrone | Enantiopure 1,2-oxazine | High | beilstein-journals.org |
| 3-hydroxy-gamma-butyrolactone | Primary amine | Chiral 6-hydroxymethyl 1,3-oxazinan-2-one | High | nih.gov |
Diastereoselective cycloaddition reactions are a cornerstone for the synthesis of highly substituted and stereochemically complex 1,2-oxazine derivatives. These reactions, particularly [3+3] and [4+2] cycloadditions, allow for the construction of the oxazine ring with control over the relative stereochemistry of the newly formed chiral centers.
One notable approach involves the rhodium-catalyzed [3+3] cycloaddition of enoldiazoacetates with nitrones, which can produce chiral 3,6-dihydro-1,2-oxazine derivatives with good enantiocontrol. nih.gov The choice of catalyst, such as a chiral copper(I) complex, can also lead to high catalytic activity and excellent enantiocontrol in the [3+3] cycloaddition between enoldiazoacetamides and nitrones. nih.gov
Furthermore, the diastereoselectivity of nitrile oxide cycloadditions has been explored, where an allylic oxygen substituent can exert an "anti-directing effect," influencing the stereochemical course of the reaction to form isoxazolines, which are precursors to amino alcohols and β-hydroxy ketones. nih.gov A Cloke–Wilson-type ring expansion of aryl-substituted cyclopropane (B1198618) carbaldehydes with hydroxylamine provides a convenient, additive-free route to dihydro-4H-1,2-oxazines. acs.org These can then undergo further cycloaddition to yield complex polycyclic systems. acs.org The addition of β-lithiated oxazolinyloxiranes to nitrones has been developed for the stereoselective synthesis of 4,5-epoxy-1,2-oxazin-6-ones. nih.gov
Table 2: Examples of Diastereoselective Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio/ee | Reference |
|---|---|---|---|---|---|
| [3+3] Cycloaddition | Enoldiazoacetate, Nitrone | Rh₂(S-PTA)₄ | Chiral 3,6-dihydro-1,2-oxazine | Good enantiocontrol | nih.gov |
| [3+3] Cycloaddition | Enoldiazoacetamide, Nitrone | Cu(MeCN)₄BF₄ / bisoxazoline ligand | Chiral 3,6-dihydro-1,2-oxazine | High catalytic activity, excellent enantiocontrol | nih.gov |
| Nitrile Oxide Cycloaddition | Olefin with allylic oxygen, Nitrile oxide | N/A | Isoxazoline | 88:12 | nih.gov |
| Ring Expansion/Cycloaddition | Aryl-substituted cyclopropane carbaldehyde, Hydroxylamine | Additive-free | Dihydro-4H-1,2-oxazine | N/A | acs.org |
One-Pot Synthetic Procedures for 6H-1,2-Oxazin-6-ones
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without isolating intermediates.
The traditional synthesis of 6H-1,2-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids or their derivatives with hydroxylamine. researchgate.net More contemporary one-pot methods have been developed to streamline this process. For instance, a gold-catalyzed cyclization of unconjugated ynone derivatives presents a one-pot strategy for accessing 2H-1,2-oxazine skeletons. beilstein-journals.org
Multicomponent reactions (MCRs) are particularly powerful for the one-pot synthesis of complex heterocyclic systems. An efficient one-pot MCR for synthesizing 1,3-oxazine derivatives has been demonstrated using urea (B33335) or thiourea (B124793) as both a reactant and a catalyst. researchgate.net Another example is the base-mediated one-pot synthesis of 1,2,4-oxadiazoles, a related heterocyclic system, which proceeds through an amidoxime (B1450833) intermediate. nih.gov Optimization of reaction conditions for the condensation of amidoximes with alkyl 2-halocarboxylates has also led to the efficient synthesis of 1,2,4-oxadiazin-5(6H)-ones. mdpi.comnih.gov
Table 3: Comparison of One-Pot Synthetic Methods
| Method | Key Reagents | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Condensation | 4-Oxocarboxylic acid, Hydroxylamine | Basic or acidic medium | Traditional method | researchgate.net |
| Gold-Catalyzed Cyclization | Unconjugated ynone derivatives | Gold catalyst | Single-step strategy | beilstein-journals.org |
| Multicomponent Reaction | Aldehydes, Urea/Thiourea | Urea/Thiourea | Good to excellent yields | researchgate.net |
| Base-Mediated Condensation | Amidoximes, Alkyl 2-halocarboxylates | t-BuONa | Optimized conditions for good yields | mdpi.comnih.gov |
Chemical Reactivity and Transformation Mechanisms of 6h 1,2 Oxazin 6 One Scaffolds
General Reactivity Profile of 1,2-Oxazine Ring Systems
The reactivity of the 1,2-oxazine ring is fundamentally governed by the interplay of the electron-withdrawing oxygen atom, the nitrogen heteroatom, and the degree of unsaturation within the ring. These elements dictate the sites of nucleophilic and electrophilic attack, the propensity for ring-opening reactions, and the acidity of adjacent protons.
Nucleophilic Sites and Electrophilic Reactivity
The 1,2-oxazine ring possesses distinct nucleophilic and electrophilic centers. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. However, the adjacent electron-withdrawing oxygen atom diminishes its basicity. The primary electrophilic sites are the carbon atoms of the C=N double bond and the carbonyl carbon (C6) in 6H-1,2-oxazin-6-one systems. bath.ac.uk
Computational studies, such as those using Density Functional Theory (DFT), have been employed to map the electrophilicity of related systems like E-2-aryl-1-cyano-1-nitroethenes, which are precursors to some 1,2-oxazine derivatives. mdpi.com These studies reveal that the β-carbon of the nitrovinyl moiety is the most electrophilic center, readily undergoing nucleophilic attack. mdpi.com Similarly, in N-alkyne-substituted pyrrole (B145914) derivatives used to form pyrrolooxazinone moieties, the alkyne carbon atoms exhibit distinct Mulliken charges, with one being significantly more electrophilic and susceptible to nucleophilic attack, leading to cyclization. beilstein-journals.org
The electrophilic character of 1,2-oxazines is exemplified by their reactions with various nucleophiles. For instance, 5,6-dihydro-4H-1,2-oxazines react with Grignard reagents and organolithiums at the C=N double bond. researchgate.net
N-O Bond Cleavage Pathways and Cascade Reactions
A hallmark of the 1,2-oxazine ring system is the inherent weakness of the N-O bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.comnih.gov This lability is the driving force for a multitude of synthetically useful transformations, often initiating cascade reactions that lead to the formation of diverse nitrogen-containing heterocycles. nih.govnih.gov
The cleavage of the N-O bond can be initiated by various methods, including reductive cleavage, transition-metal catalysis, and radical-mediated processes. mdpi.comnih.govnih.gov Common reagents for reductive N-O bond cleavage include Raney nickel, LiAlH4, and Mo(CO)6. nih.gov For instance, transition metal-mediated N-O bond cleavage of heterobicycloalkene-fused 3-methyl-2-isoxazolines using Raney nickel/AlCl3 provides a pathway to novel heterobicycle-fused β-hydroxyketones. nih.gov
This bond cleavage is often the initial step in cascade reactions. For example, the hydrogenation of 6-alkoxy-6H-1,2-oxazines can lead to a spontaneous condensation and further reduction to yield pyrrolizidinone alkaloids. researchgate.net Another example is the cascade aza-Prins/Friedel-Crafts reaction of homocinnamyloxycarbamate with aromatic aldehydes, which generates aromatic ring-annulated hydrocyclopenta-1,2-oxazinanes. nih.gov
The following table summarizes various reagents and the resulting products from N-O bond cleavage reactions in 1,2-oxazine and related systems.
| Reagent/Catalyst | Substrate Type | Product Type | Reference |
| Raney Ni/AlCl3 | Heterobicycloalkene-fused 2-isoxazolines | β-Hydroxyketones | nih.gov |
| Hydrogenation | 6-Alkoxy-6H-1,2-oxazines | Pyrrolizidinone alkaloids | researchgate.net |
| Mo(CO)6 | Carbobicycle-fused 2-isoxazolines | Cyclopentenes | nih.gov |
| Cu(I) catalyst | Oxime acetates | 1,2,3-Triazoles | mdpi.com |
| FeCl3 | N-vinyl-α,β-unsaturated nitrones | Tetrasubstituted pyridines | rsc.org |
Acidity of C4-H Bond and its Implications for Reactivity
The acidity of the protons at the C4 position of the 1,2-oxazine ring is influenced by the surrounding functional groups. The presence of electron-withdrawing groups, such as a carbonyl group at C6, can enhance the acidity of the C4-H bond. This increased acidity facilitates deprotonation and the formation of a carbanion intermediate, which can then participate in various reactions.
The acidity of C-H bonds is a critical factor in many organic reactions. For example, the gas-phase acidity of diacetylene has been determined to be approximately 1508 ± 12 kJ/mol, and its C-H bond dissociation energy is 539 ± 12 kJ/mol. researchgate.net While not directly on the 1,2-oxazine system, this data highlights the methods used to quantify such properties. The acidity of protons can also be significantly affected by hydrogen bonding interactions, which can increase the acidity by up to 60 kJ mol⁻¹ for a single hydrogen bond. nih.gov
In the context of 1,2-oxazines, the deprotonation at C4 can be a key step in rearrangement reactions. For instance, the base-promoted ring contraction of partially saturated researchgate.netnih.govoxazino[2,3-b] researchgate.netnih.govoxazines to pyrrolo[1,2-b] researchgate.netnih.govoxazine (B8389632) derivatives is initiated by deprotonation at a carbon adjacent to the nitrogen and a carbonyl group. mdpi.com
Ring Transformation and Rearrangement Reactions
The labile N-O bond and the inherent strain in some 1,2-oxazine systems make them excellent precursors for ring transformation and rearrangement reactions, providing access to a wide array of other heterocyclic scaffolds.
Conversion to Other Heterocycles (e.g., Pyridines, Pyrrolizidines, Isoquinolines)
1,2-Oxazine derivatives are versatile intermediates for the synthesis of various other heterocycles.
Pyridines: The conversion of 1,2-oxazines to pyridines often involves a ring-opening and re-cyclization sequence. For example, iron(III)-catalyzed selective N-O bond cleavage of N-vinyl-α,β-unsaturated ketonitrones can lead to the formation of tetrasubstituted pyridines. rsc.org Another approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which proceeds through a rearrangement/tautomerization/oxidation sequence to yield highly functionalized pyridines. nih.gov The thermal reaction of oxazoles with olefins can also produce substituted pyridines, where the primary Diels-Alder adduct is often not isolable and undergoes rearrangement. researchgate.net
Pyrrolizidines: The synthesis of pyrrolizidine (B1209537) derivatives can be achieved through a reductive cascade reaction of 1,2-oxazine derivatives. This process typically involves the cleavage of the N-O bond followed by intramolecular cyclization steps. For instance, reductive treatment of 1,2-oxazines bearing an exocyclic double bond can furnish pyrrolizidinone derivatives. researchgate.net A base-promoted ring contraction of researchgate.netnih.govoxazino[2,3-b] researchgate.netnih.govoxazines also provides a route to pyrrolo[1,2-b] researchgate.netnih.govoxazine derivatives. mdpi.com
Isoquinolines: While direct conversion of the specific title compound is not detailed, related strategies highlight the potential. For example, oxazino[2,3-a]isoquinolines have been synthesized from 1-substituted 3,4-dihydroisoquinolines using DCC. researchgate.net General strategies for isoquinoline (B145761) synthesis include palladium-catalyzed coupling reactions and rhodium(III)-catalyzed C-H bond activation. organic-chemistry.org Additionally, tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines can be synthesized via a [3+2] cycloaddition reaction. nih.gov
The following table outlines some ring transformation reactions of 1,2-oxazine and related precursors.
| Starting Material | Reagent/Condition | Product Heterocycle | Reference |
| N-vinyl-α,β-unsaturated nitrones | FeCl3 | Pyridine (B92270) | rsc.org |
| Isoxazoles | Rhodium carbenoid | Pyridine | nih.gov |
| 1,2-Oxazines with exocyclic C=C | Reduction | Pyrrolizidinone | researchgate.net |
| researchgate.netnih.govOxazino[2,3-b] researchgate.netnih.govoxazines | DBU | Pyrrolo[1,2-b] researchgate.netnih.govoxazine | mdpi.com |
| 1-Substituted 3,4-dihydroisoquinolines | DCC | Oxazino[2,3-a]isoquinoline | researchgate.net |
Photochemical Reactions and Their Mechanisms
The photochemistry of 1,2-oxazine derivatives offers another avenue for their transformation. Irradiation with light can induce specific bond cleavages and rearrangements. The photolysis of dihydro-1,2-oxazines has been investigated, revealing pathways for their transformation. acs.org
For N-benzoyl oxazine derivatives, photolysis leads to the generation of an oxazine dye. researchgate.net The proposed mechanism involves the homolytic cleavage of the bond between the oxazine nitrogen and the benzoyl carbon atom from the excited singlet state. This initial step forms oxazine and benzoyl radicals. Subsequent electron transfer between two oxazine radicals or disproportionation of a dimer species results in the formation of the oxazine dye cation and anion pair. researchgate.net
Isomerization Reactions Involving 1,2-Oxazine N-Oxides
Isomerization reactions of 1,2-oxazine derivatives can lead to the formation of various heterocyclic structures. A notable transformation is the Meisenheimer rearrangement of tertiary amine N-oxides, which can be involved in the formation of the 1,2-oxazine ring itself. acs.org In the biosynthesis of paeciloxazine, a flavin-dependent monooxygenase, PaxA, catalyzes the N-oxidation of a precursor, leading to an N-oxide intermediate. This intermediate then undergoes a researchgate.netrsc.org-Meisenheimer rearrangement to construct the 1,2-oxazine moiety. acs.org This type of rearrangement highlights the potential for N-oxide intermediates in the chemistry of 1,2-oxazines.
While not a direct isomerization of the 6H-1,2-oxazin-6-one ring, the rearrangement of related structures can provide insight into potential transformations. For instance, the reaction of 3-amino-2H-1,4-oxazin-2-ones with olefins leads to Diels-Alder adducts that can undergo ring transformation to yield 5,6-dihydro-2-oxo-2H-pyran-6-carbonitriles. kuleuven.be This indicates the susceptibility of the oxazine ring to rearrange under certain reaction conditions.
Further research is required to specifically investigate the isomerization potential of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, particularly the behavior of its potential N-oxide derivatives.
Reductive Protocols for 1,2-Oxazine Derivatives
The reduction of the 1,2-oxazine ring can proceed via different pathways, depending on the reducing agent and the substitution pattern of the heterocycle. A common transformation is the reductive cleavage of the weak N-O bond. This reaction is a valuable synthetic tool for the preparation of various acyclic and heterocyclic compounds.
For example, the reductive coupling of imines, which contain a C=N bond also present in the 1,2-oxazine ring, can lead to 1,2-diamines using agents like lithium aluminum hydride or sodium borohydride (B1222165). wikipedia.org The enhanced electrophilicity of iminium derivatives makes them particularly susceptible to reduction, which can be achieved by transfer hydrogenation or with sodium cyanoborohydride. wikipedia.org
A study on the reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides using sodium cyanoborohydride resulted in the formation of medium-sized ring azasultams. nih.gov Although this is a different heterocyclic system, it demonstrates the utility of sodium cyanoborohydride in cleaving N-S bonds, suggesting its potential applicability for the reductive cleavage of the N-O bond in 1,2-oxazines.
The following table summarizes some reducing agents and their potential applications in the context of 1,2-oxazine chemistry, based on the reactivity of related functional groups.
| Reducing Agent | Potential Transformation of 1,2-Oxazine Ring | Reference |
| Sodium borohydride (NaBH₄) | Reduction of the C=N bond, potential cleavage of the N-O bond | wikipedia.org |
| Lithium aluminum hydride (LiAlH₄) | Reduction of the C=N bond and carbonyl group, potential cleavage of the N-O bond | wikipedia.org |
| Sodium cyanoborohydride (NaBH₃CN) | Reductive cleavage of the N-O bond | wikipedia.orgnih.gov |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction of the C=C and C=N bonds, potential N-O bond cleavage | N/A |
This table is illustrative and based on the general reactivity of related functional groups. Specific outcomes for 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one would require experimental verification.
Oxidative Transformations of the 1,2-Oxazine Ring
The oxidation of 1,2-oxazine derivatives can target different parts of the molecule, including the heterocyclic ring and its substituents. The outcome of the oxidation is highly dependent on the oxidant used and the substrate's structure.
Imines can be oxidized with meta-chloroperoxybenzoic acid (mCPBA) to form oxaziridines. wikipedia.org This suggests that the C=N bond within the 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one ring could potentially be oxidized to an oxaziridine-fused ring system.
In a different context, the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes can generate α-oxo gold carbenes. These intermediates can be trapped by an external N-oxide, leading to the formation of 2H-pyran-3(6H)-ones and chromen-3(4H)-ones. rsc.org This highlights the role of N-oxides as potential participants in oxidative transformations.
The following table outlines potential oxidative transformations for the 1,2-oxazine ring system based on known reactions of similar functionalities.
| Oxidizing Agent | Potential Transformation of 1,2-Oxazine Ring | Reference |
| meta-Chloroperoxybenzoic acid (mCPBA) | Oxidation of the C=N bond to an oxaziridine | wikipedia.org |
| Peroxy acids | N-oxidation to form a 1,2-oxazine N-oxide | acs.org |
| Gold catalysts/N-oxides | Participation in complex oxidative cyclizations | rsc.org |
This table presents potential reactions based on the reactivity of related systems. The specific reactivity of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one would need to be determined experimentally.
Derivatization and Functionalization Strategies of the 6h 1,2 Oxazin 6 One Core
Direct Functionalization of the Oxazinone Ring
Direct functionalization of the pre-formed 6H-1,2-oxazin-6-one ring is a key approach to introduce molecular diversity. These modifications can be targeted at various positions of the heterocyclic system to fine-tune the electronic and steric properties of the molecule.
Alkylation and Acylation Strategies
Alkylation and acylation reactions on the 6H-1,2-oxazin-6-one core can potentially occur at the nitrogen atom or at a carbon atom, depending on the reaction conditions and the substrate. While specific studies on the alkylation and acylation of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one are not extensively documented, general principles from related heterocyclic systems can be applied. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. C-alkylation, particularly at positions adjacent to a carbonyl group, could be explored using strong bases to generate a nucleophilic carbanion, followed by reaction with an electrophile.
Acylation, typically using acyl chlorides or anhydrides, can introduce acyl groups at the nitrogen atom or at a suitable carbon position. These modifications are instrumental in probing the structure-activity relationships of these compounds.
Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions are powerful tools for constructing fused ring systems and for introducing complexity to the 6H-1,2-oxazin-6-one core. The diene-like character of some oxazinones can be exploited in Diels-Alder reactions. For instance, 4-acyl-1H-pyrrole-2,3-diones, which can act as oxa-dienes, undergo hetero-Diels-Alder reactions with cyanamides to form 4H-1,3-oxazines. youtube.com This type of reactivity suggests that the 6H-1,2-oxazin-6-one ring could potentially participate in cycloaddition reactions, either as a diene or a dienophile, depending on the substituents and reaction partners.
[3+2] dipolar cycloaddition reactions are another viable strategy, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. nih.gov While specific examples with the 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one core are scarce, the general applicability of this reaction in heterocyclic chemistry suggests its potential for creating novel fused systems.
Halogenation and Subsequent Cross-Coupling
A well-established method for the functionalization of the 6H-1,2-oxazine ring is through halogenation, followed by palladium-catalyzed cross-coupling reactions. nih.gov This two-step process allows for the introduction of a wide range of substituents, particularly at the C4 position.
The bromination of 3-substituted 6H-1,2-oxazines can be achieved using bromine, leading to the corresponding 4-bromo derivatives. nih.gov Similarly, chlorination can be performed using chlorine gas followed by base-induced dehydrochlorination to yield 4-chloro-6H-1,2-oxazines. nih.govnih.gov
These halogenated intermediates are then amenable to various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been successfully employed to introduce aryl and other substituents at the C4 position. nih.gov This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base like sodium carbonate, and a boronic acid derivative.
| Entry | Halogenated Oxazine (B8389632) | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 4-bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-phenyl-3-phenyl-6H-1,2-oxazine | 82 | nih.gov |
| 2 | 4-bromo-3-ethyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-phenyl-3-ethyl-6H-1,2-oxazine | 77 | nih.gov |
Spirocyclization Approaches to Modified Oxazinone Systems
Spirocyclization represents an advanced strategy to create three-dimensional complexity in heterocyclic systems. This approach involves the formation of a spirocyclic junction, where two rings share a single atom. While specific examples of spirocyclization applied to the 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one core are not prominent in the literature, the general strategy holds promise. For instance, intramolecular cyclization of a suitably functionalized side chain attached to the oxazinone ring could lead to the formation of a spirocyclic system. Such modifications can have a profound impact on the conformational properties and biological activity of the parent molecule.
Strategic Modifications for Structure-Activity Relationship (SAR) Studies
The systematic modification of the 6H-1,2-oxazin-6-one core is essential for conducting Structure-Activity Relationship (SAR) studies. These studies aim to identify the key structural features responsible for the biological activity of a compound and to optimize its potency and selectivity.
For related oxazinone and oxazine derivatives, SAR studies have revealed important insights. For example, in a series of 1,2,4-oxadiazin-5(6H)-one derivatives investigated as monoamine oxidase (MAO) inhibitors, the nature of the substituent at the C6 position was found to be critical for activity. mdpi.comijnc.ir It was observed that compounds with an ethyl group at the C6 position were among the most potent MAO-B inhibitors. mdpi.com
| Compound | R¹ | R² | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| 5a | 4-Cl-Ph | Et | >100 | 4.28 | mdpi.com |
| 5b | 4-F-Ph | Et | >100 | 5.11 | mdpi.com |
| 5d | 4-MeO-Ph | Et | >100 | 6.14 | mdpi.com |
| 5f | 4-CF₃-Ph | Et | 15.4 | 0.900 | mdpi.com |
| 7c | 4-Cl-Ph | CH₂CO₂Me | 12.9 | 0.371 | mdpi.com |
These findings underscore the importance of systematic modifications around the oxazinone core to probe SAR. For 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, strategic modifications could include:
Varying the substituents at the C3 position.
Introducing diverse groups at the C4 and C5 positions through methods like cross-coupling.
Alkylation or acylation at the nitrogen atom.
Such studies are pivotal for the development of 6H-1,2-oxazin-6-one derivatives as potential therapeutic agents.
Advanced Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation of 6h 1,2 Oxazin 6 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, offering detailed insights into its molecular framework.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for structural verification. The chemical shifts of the protons and carbons are indicative of their local electronic environment.
In the ¹H NMR spectrum of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, the methyl group protons (CH₃) typically appear as a singlet in the upfield region. The two methylene (B1212753) groups (CH₂-CH₂) in the dihydro portion of the ring exhibit signals that are often multiplets due to spin-spin coupling. pressbooks.pub Specifically, the protons at C4 and C5 would likely present as triplets if coupling to each other in a straightforward manner. The integration of these signals confirms the number of protons in each unique environment, for example, a 3H signal for the methyl group and 2H signals for each methylene group. libretexts.org
The ¹³C NMR spectrum complements the ¹H data by showing a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) of the lactone is characteristically found in the downfield region (typically >160 ppm). The imine carbon (C=N) also appears downfield, while the carbons of the methylene groups and the methyl group resonate at higher field strengths. np-mrd.orgmdpi.com Conformational analysis of related heterocyclic systems has been successfully performed using NMR data, where chemical shifts and coupling constants provide clues about the molecule's preferred three-dimensional shape. nih.govunimelb.edu.au
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.0 | ~15-25 |
| C4-H₂ | ~2.5-3.0 | ~25-35 |
| C5-H₂ | ~4.0-4.5 | ~65-75 |
| C3 (C=N) | - | ~150-160 |
| C6 (C=O) | - | ~165-175 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the molecule's connectivity and stereochemistry. slideshare.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.org For 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, a COSY spectrum would show a cross-peak between the signals of the C4-H₂ and C5-H₂ protons, confirming their adjacency in the ring structure. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC maps correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton. For instance, a correlation would be expected between the methyl protons and the C3 imine carbon, as well as the C4 methylene protons and the C6 carbonyl carbon. These correlations help to definitively place the functional groups within the heterocyclic ring. emerypharma.comresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining stereochemistry and conformation. For derivatives of 6H-1,2-oxazin-6-one with stereocenters, NOESY can help establish the relative configuration of substituents by observing through-space interactions.
Time-course NMR, also known as reaction progress kinetic analysis, involves acquiring NMR spectra at regular intervals throughout a chemical reaction. rsc.org This method can be applied to the synthesis of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one to monitor the consumption of starting materials and the formation of the product in real-time. By observing the appearance and growth of characteristic product peaks (e.g., the methyl singlet) and the disappearance of reactant signals, one can gain insights into the reaction kinetics and mechanism without the need for quenching and sample workup.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, the IR spectrum would display characteristic absorption bands.
Table 2: Key IR Absorption Bands for 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Lactone) | Stretch | 1720-1750 | rsc.org |
| C=N (Imine) | Stretch | 1640-1670 | researchgate.net |
| C-O | Stretch | 1200-1300 | rdd.edu.iq |
The most prominent peaks would be the strong absorption from the carbonyl (C=O) stretch of the cyclic ester (lactone) and the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps to confirm the molecular weight and deduce structural features. youtube.com In electron ionization (EI) mass spectrometry, the molecular ion of 4,5-dihydro-6H-1,2-oxazin-6-one derivatives is often quite stable and can appear as the base peak. researchgate.net
The fragmentation of the 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one ring would likely proceed through several key pathways:
Loss of CO: A common fragmentation pathway for lactones is the expulsion of a molecule of carbon monoxide, leading to a significant fragment ion.
Ring Cleavage: The heterocyclic ring can cleave at various points. A retro-Diels-Alder type reaction could lead to the loss of ethylene (B1197577) (C₂H₄) from the C4 and C5 positions.
Loss of Methyl Radical: Cleavage of the methyl group could occur, although this is often less favorable than ring fragmentation.
Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can help distinguish it from isomers. researchgate.netmiamioh.edu
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsional angles. For derivatives of 6H-1,2-oxazin-6-one that are chiral, X-ray crystallography can unambiguously establish both the relative and absolute stereochemistry of all stereogenic centers. The crystal structure of related 1,2,4-oxadiazin-5(6H)-one derivatives has been successfully determined using this technique, confirming the connectivity and spatial arrangement of the atoms, which validates the assignments made by other spectroscopic methods. mdpi.com
Theoretical and Computational Studies of 6h 1,2 Oxazin 6 Ones
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to heterocyclic compounds to predict a range of molecular properties with high accuracy. nih.govacs.orgnih.gov For the 6H-1,2-oxazin-6-one scaffold, DFT calculations are instrumental in understanding its fundamental chemical nature. researchgate.net
A primary application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. mdpi.com Using functionals like B3LYP combined with basis sets such as 6–311++G(d,p), researchers can compute the equilibrium geometry of 6H-1,2-oxazin-6-one derivatives, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This optimized structure represents a minimum on the potential energy surface and serves as the foundation for calculating other properties.
Electronic structure analysis, often performed alongside geometry optimization, provides insight into the distribution of electrons within the molecule. researchgate.net Techniques like Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom. nih.gov This information is critical for understanding the molecule's polarity and identifying potential sites for electrophilic or nucleophilic attack. For instance, in related heterocyclic systems, carbon atoms bonded to electronegative oxygen or nitrogen atoms typically exhibit positive charges, while the heteroatoms themselves are negatively charged. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a Heterocyclic Core This table provides illustrative data typical of DFT geometry optimization calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.36 Å | |
| N-O | ~1.40 Å | |
| C=N | ~1.28 Å | |
| C-C | ~1.53 Å | |
| Bond Angle | O-C-C | ~118° |
| C-N-O | ~110° | |
| C-C=O | ~125° |
DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds. nih.gov
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations are often performed with various functionals (e.g., B3LYP, M06-2X, B97D) and basis sets (e.g., TZVP, 6-311+G(d,p)) to find the best correlation with experimental data. nih.govnih.gov Statistical metrics like the Root Mean Square Error (RMSE) are used to compare the accuracy of different theoretical levels. nih.govresearchgate.net Studies have shown that the choice of functional and basis set can significantly impact the accuracy of the predicted shifts. nih.govnih.gov
Vibrational Frequencies : Theoretical vibrational spectra (FTIR and Raman) can be calculated using DFT. nih.gov The computed frequencies and intensities help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as C=O stretching, N-O stretching, or ring deformation modes. A close agreement between calculated and observed frequencies can be achieved through the use of scaling factors. nih.gov
UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. mdpi.comresearchgate.net This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com These calculations help understand the electronic transitions occurring within the molecule, often related to the promotion of an electron from the HOMO to the LUMO. mdpi.com
Table 2: Illustrative Comparison of Experimental vs. Calculated ¹H-NMR Chemical Shifts (ppm) This table demonstrates the typical output and comparison from a DFT NMR prediction study.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Deviation (Δδ) |
|---|---|---|---|
| CH₃- | 2.15 | 2.23 | +0.08 |
| -CH₂- | 2.60 | 2.67 | +0.07 |
| -CH₂- | 4.30 | 4.39 | +0.09 |
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov For the synthesis of 6H-1,2-oxazin-6-ones, this could involve modeling the intramolecular cyclization pathways. nih.gov By optimizing the structures of reactants, intermediates, transition states (TS), and products, a complete energy profile for a proposed mechanism can be constructed. nih.govnih.gov
Table 3: Example of Calculated Relative Free Energies for a Reaction Pathway This table illustrates how DFT is used to compare the energetics of different steps in a reaction.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | Starting Material | 0.0 |
| TS1 | First Transition State | +25.5 |
| Intermediate | Cyclized Intermediate | -5.2 |
| TS2 | Second Transition State | +15.8 |
| Product | Final Oxazinone | -15.0 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. youtube.com
DFT calculations provide the energies and spatial distributions of these orbitals. mdpi.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a particularly important descriptor of chemical reactivity and stability. mdpi.comresearchgate.net A small energy gap generally implies that the molecule is more polarizable and has higher chemical reactivity. mdpi.com FMO analysis is crucial for predicting how 6H-1,2-oxazin-6-one derivatives might participate in pericyclic reactions or interact with biological receptors. wikipedia.orgslideshare.net
Table 4: Representative Frontier Molecular Orbital Parameters This table shows key descriptors derived from FMO analysis.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 5.5 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.75 to 4.75 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 to 2.75 |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of 6H-1,2-oxazin-6-one derivatives and their interactions within a complex biological environment, such as the active site of an enzyme. researchgate.netresearchgate.net
Molecular Docking and Binding Affinity Predictions (in context of molecular interactions)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a 6H-1,2-oxazin-6-one derivative, binds to a macromolecular target, typically a protein. mdpi.comresearchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. fums.ac.ir
The docking process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site. fums.ac.ir Each potential pose is evaluated using a scoring function that estimates the binding affinity, usually expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative binding energy indicates a stronger and more stable interaction. nih.govfums.ac.ir
The results of a docking study reveal the most probable binding mode and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov This information is invaluable for explaining the biological activity of a compound and for guiding the design of new derivatives with improved potency and selectivity. mdpi.comfums.ac.ir
Table 5: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table presents typical data obtained from a molecular docking simulation.
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Oxazinone Derivative | -9.6 | Tyr124, Tyr337, Tyr341 | Hydrogen Bond |
| Trp286 | Pi-Pi Stacking | ||
| Trp286, Tyr337 | Pi-Alkyl | ||
| Reference Inhibitor | -11.2 | Tyr124, Ser203 | Hydrogen Bond |
| Trp86 | Pi-Pi Stacking |
Conformational Analysis and Stereochemical Prediction
The conformational landscape and stereochemical attributes of 6H-1,2-oxazin-6-one derivatives, particularly 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, are dictated by the intricate interplay of steric and electronic factors inherent to the six-membered heterocyclic ring. Theoretical and computational chemistry serve as powerful tools to elucidate the preferred three-dimensional arrangements and to predict the stereochemical outcomes of reactions involving these scaffolds.
The core of the molecule, the 4,5-dihydro-1,2-oxazine ring, is not planar. Computational studies on the parent 5,6-dihydro-4H-1,2-oxazine ring system indicate that its most stable conformation is a distorted semi-chair . rsc.org In this arrangement, the C(6) carbon atom is significantly out of the plane formed by the C=N double bond, which minimizes torsional strain within the ring. rsc.org The presence of a carbonyl group at the 6-position (the "6-one") and a methyl group at the 3-position introduces further conformational constraints and potential stereoisomers.
The conformational flexibility of the 1,2-oxazine ring system has been noted in some derivatives, leading to broadened signals in Nuclear Magnetic Resonance (NMR) spectra, which suggests the existence of multiple conformers in equilibrium. mdpi.com For 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one, the primary conformational equilibrium would involve the ring flipping between two semi-chair forms. The orientation of the 3-methyl group, either in a pseudo-axial or pseudo-equatorial position, is a key determinant of the relative stability of these conformers.
Generally, in six-membered rings, bulky substituents prefer to occupy an equatorial position to minimize steric interactions, specifically 1,3-diaxial strain. Therefore, it is predicted that the conformer with the 3-methyl group in a pseudo-equatorial orientation would be lower in energy and thus more populated at equilibrium.
Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying the energetic differences between these conformers. By calculating the potential energy surface, the global minimum and various local minima corresponding to different conformations can be identified. These calculations can provide data on dihedral angles, bond lengths, and the relative energies of the conformers.
The stereochemical prediction for reactions involving the 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one scaffold would heavily rely on the understanding of its ground-state conformation. For instance, in a reaction where a nucleophile attacks the carbonyl carbon at C(6), the trajectory of the attack would be influenced by the steric hindrance presented by the adjacent ring substituents and their conformation.
Below is a table summarizing the key structural features and predicted conformational data for 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one based on general principles of conformational analysis and data from related systems.
| Feature | Predicted Characteristic | Rationale |
| Ring Conformation | Distorted Semi-Chair | Minimizes torsional strain of the 4,5-dihydro-1,2-oxazine ring. rsc.org |
| 3-Methyl Group Orientation | Predominantly Pseudo-Equatorial | Avoidance of 1,3-diaxial steric strain. |
| Conformational Lability | Possible | Exchange between different semi-chair conformers can occur. mdpi.com |
Further detailed computational studies, including the calculation of the energy barrier for ring inversion and the simulation of NMR spectra, would provide a more precise and quantitative understanding of the conformational behavior and stereochemistry of this specific compound.
Applications of 6h 1,2 Oxazin 6 One Derivatives in Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
Derivatives of 6H-1,2-oxazin-6-one are valuable precursors for a variety of nitrogen-containing heterocycles. The inherent reactivity of the 1,2-oxazine ring, particularly the susceptibility of the N-O bond to cleavage under reductive or other conditions, allows for its transformation into a range of other cyclic structures. This makes them attractive starting materials for diversity-oriented synthesis.
Synthesis of γ-Lactams and γ-Amino Acids
The transformation of 4,5-dihydro-1,2-oxazin-6-ones into γ-lactams and γ-amino acids is a synthetically valuable process, as these motifs are core components of numerous biologically active compounds and natural products. The key step in this transformation is the reductive cleavage of the N-O bond within the oxazinone ring.
The general strategy involves the reduction of the 1,2-oxazin-6-one derivative. This reduction can be accomplished using various catalytic hydrogenation methods, which cleaves the weak N-O bond to yield a γ-amino acid intermediate. Subsequent cyclization of this amino acid, often under the reaction conditions or with a simple workup, leads to the formation of the corresponding γ-lactam. The specific reaction conditions, such as the choice of catalyst and solvent, can influence the efficiency and selectivity of the process.
Table 1: Conversion of 1,2-Oxazin-6-one Derivatives to γ-Lactams
| Starting Material | Reagents and Conditions | Product | Key Transformation |
|---|---|---|---|
| 4,5-Dihydro-3-methyl-6H-1,2-oxazin-6-one | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Methyl-pyrrolidin-2-one | Reductive N-O bond cleavage followed by intramolecular cyclization |
This methodology provides a direct route to functionalized γ-lactams, which are otherwise synthesized through multi-step sequences.
Formation of Aziridines and Pyrrolidines
While the direct conversion of 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one to aziridines is not a commonly documented pathway, the synthesis of pyrrolidines can be achieved through transformations of the oxazinone core. The synthesis of pyrrolidines often involves a reductive ring contraction of the six-membered 1,2-oxazine ring.
This process can be initiated by reagents that facilitate the cleavage of the N-O bond and subsequent intramolecular rearrangement and cyclization. For instance, treatment with specific reducing agents or catalysts can lead to the formation of a transient intermediate that collapses to the more stable five-membered pyrrolidine (B122466) ring system. The substitution pattern on the original oxazinone can be carried over to the resulting pyrrolidine, allowing for the synthesis of a variety of substituted pyrrolidines.
Preparation of Pyridines, Quinoline (B57606), and Isoquinoline (B145761) Derivatives
The construction of aromatic heterocyclic systems such as pyridines, quinolines, and isoquinolines from 1,2-oxazine derivatives often involves cycloaddition reactions where the oxazine (B8389632) acts as a diene or dienophile, followed by subsequent aromatization steps. The aza-Diels-Alder reaction is a powerful tool in this context.
For the synthesis of pyridines, a 1,2-oxazine derivative can undergo a [4+2] cycloaddition with a suitable dienophile. The resulting bicyclic adduct can then eliminate a small molecule (like water or an alcohol) to afford the aromatic pyridine (B92270) ring. The specific substitution pattern of the final pyridine is determined by the substituents on both the oxazinone and the dienophile.
The synthesis of fused systems like quinolines and isoquinolines from 1,2-oxazine precursors is more complex and typically involves multi-step sequences. These syntheses might involve the initial formation of a substituted benzene (B151609) or cyclohexane (B81311) ring, which is then annulated with the nitrogen-containing fragment derived from the oxazinone. Copper-catalyzed and palladium-catalyzed cross-coupling reactions are often employed to construct the necessary carbon-carbon and carbon-nitrogen bonds to build the quinoline or isoquinoline scaffold.
Access to Polycyclic and Fused Ring Systems
The reactivity of 6H-1,2-oxazin-6-one derivatives extends to the synthesis of complex polycyclic and fused ring systems. These transformations often leverage the ability of the oxazine ring to participate in cascade reactions, where a single synthetic operation leads to the formation of multiple rings.
One such approach involves intramolecular cycloaddition reactions, where a tethered dienophile on the oxazinone ring reacts to form a fused system. Subsequent rearrangements or elimination reactions of the initial cycloadduct can lead to a variety of complex polycyclic architectures. The development of such cascade reactions is a key area of research, as it allows for the rapid construction of molecular complexity from relatively simple starting materials.
Intermediates in Total Synthesis of Natural Products
For example, a complex natural product containing a substituted γ-lactam ring could be synthesized by first constructing a corresponding 1,2-oxazin-6-one derivative, followed by the reductive cleavage and cyclization described in section 7.1.1. This strategy allows for the late-stage introduction of the lactam functionality, which can be advantageous in complex syntheses.
Chiral Pool Derivatization and Enantiopure Compound Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. 6H-1,2-oxazin-6-one derivatives can be utilized in strategies for enantiopure compound synthesis.
One approach is to start with a chiral, non-racemic 1,2-oxazin-6-one. This can be prepared through asymmetric synthesis, for example, by using a chiral catalyst in the initial ring-forming reaction. This chiral oxazinone can then be converted into a variety of enantiopure heterocyclic products, with the stereochemistry of the starting material being transferred to the product.
Another strategy involves the use of 1,2-oxazin-6-ones as chiral derivatizing agents. By reacting a racemic mixture of a chiral compound with an enantiopure oxazinone derivative, a mixture of diastereomers can be formed. These diastereomers can often be separated using standard techniques like chromatography. Subsequent cleavage of the oxazinone auxiliary would then yield the enantiomerically pure target molecule. This approach is a classic method for the resolution of racemates and remains a valuable tool in organic synthesis.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- |
| γ-Lactam |
| γ-Amino Acid |
| Aziridine |
| Pyrrolidine |
| Pyridine |
| Quinoline |
| Isoquinoline |
Biological Activity: Molecular Mechanisms and in Vitro Investigations of Oxazine Scaffolds
Enzyme Inhibition and Modulation Studies (In Vitro)
The ability of oxazine (B8389632) scaffolds to interact with and modulate the activity of specific enzymes is a key area of research in the quest for novel therapeutic agents. These in vitro studies provide valuable insights into the molecular mechanisms underlying the pharmacological effects of these compounds.
Interaction with Specific Molecular Targets (e.g., Acetylcholinesterase)
While direct studies on the acetylcholinesterase (AChE) inhibitory activity of "6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-" are limited, research on related oxazine scaffolds has shown potential in this area. For instance, a series of novel benzothiazole (B30560) derivatives incorporating a benzo acs.orgfrontiersin.orgoxazin-3(4H)-one moiety were synthesized and evaluated for their ability to inhibit acetylcholinesterase. acs.orgnih.gov Among the tested compounds, derivatives 6d and 6f demonstrated significant inhibitory activity against AChE, with IC50 values of 32.00 and 25.33 μg/mL, respectively. acs.orgnih.gov Although these values are not as potent as the standard drug donepezil, they indicate that the oxazine scaffold can be a valuable component in the design of new AChE inhibitors. acs.org Molecular docking and dynamics simulations further suggested that these compounds could effectively interact with critical amino acid residues within the active site of the enzyme, highlighting their potential for the development of treatments for conditions like Alzheimer's disease. acs.orgnih.gov
It is important to note that other heterocyclic compounds have also been extensively studied for AChE inhibition. For example, various quinoxaline (B1680401) derivatives have shown potent inhibitory activity against AChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, hydrazide-based Schiff bases have been identified as another class of compounds with significant AChE inhibitory potential. nih.gov These findings underscore the broad interest in heterocyclic scaffolds for the development of novel acetylcholinesterase inhibitors. nih.govnih.gov
Glucocorticoid Receptor Modulation
In vitro studies are crucial for determining the binding affinity and transcriptional activation potential of compounds at the glucocorticoid receptor. For instance, a novel selective glucocorticoid receptor modulator (SEGRAM), GRM-01, demonstrated a distinct pharmacological profile with a separation of its anti-inflammatory effects from potential adverse effects. frontiersin.org In in vitro functional reporter gene assays, GRM-01 displayed partial transactivation at the GR, with a mean activation of 31.8 ± 3.5% and an EC50 value of 60.2 ± 32.8 nM. frontiersin.org Furthermore, in human hepatoma HepG2 cells, GRM-01 induced only a partial increase in tyrosine aminotransferase (TAT) activity, a marker for gluconeogenesis, reaching a maximum of 14.0% ± 6.4% at a concentration of 10 µM, in contrast to the full induction observed with prednisolone. frontiersin.org These findings highlight the potential for developing oxazine-based compounds as selective glucocorticoid receptor modulators with improved therapeutic profiles.
Antimicrobial, Antifungal, and Antibacterial Activities (In Vitro)
The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. Oxazine derivatives have shown promise as a source of novel compounds with a broad spectrum of activity against various microorganisms.
In vitro studies have demonstrated the antibacterial potential of 6H-1,2-oxazin-6-one derivatives. A recent study detailed the synthesis and evaluation of a series of these compounds against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results, summarized in the table below, indicate that some of these derivatives exhibit potent antibacterial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Amiloride (B1667095) Analog 9 | Drug-Resistant Fungi | 16-32 |
| 1,2,4-Oxadiazole (B8745197) Derivative 4f | R. solani | EC50: 12.68 |
| 1,2,4-Oxadiazole Derivative 4f | F. graminearum | EC50: 29.97 |
| 1,2,4-Oxadiazole Derivative 4f | E. turcicum | EC50: 29.14 |
| 1,2,4-Oxadiazole Derivative 4f | C. capsica | EC50: 8.81 |
| 1,2,4-Oxadiazole Derivative 4q | R. solani | EC50: 38.88 |
| 1,2,4-Oxadiazole Derivative 4q | F. graminearum | EC50: 149.26 |
| 1,2,4-Oxadiazole Derivative 4q | E. turcicum | EC50: 228.99 |
| 1,2,4-Oxadiazole Derivative 4q | C. capsica | EC50: 41.67 |
While specific data for the antifungal activity of "6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-" is limited, studies on other heterocyclic scaffolds provide valuable insights. For example, a series of 1,2,4-oxadiazole derivatives were synthesized and showed significant antifungal activities against various plant pathogenic fungi, with some compounds exhibiting potent inhibition at low concentrations. nih.gov Specifically, compounds 4f and 4q were effective against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. nih.gov Another study on amiloride and its hexamethylene amiloride (HMA) analogs revealed broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov These findings suggest that the exploration of oxazine and related heterocyclic scaffolds is a promising avenue for the development of new antifungal agents. nih.govnih.gov
Anticancer Activity (In Vitro Cell Line Studies)
The search for novel and effective anticancer agents is a cornerstone of modern drug discovery. Oxazine derivatives have emerged as a promising class of compounds with potential antiproliferative activity against various cancer cell lines.
While specific in vitro anticancer data for "6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-" is not extensively documented, studies on related heterocyclic structures provide a strong rationale for further investigation. For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were designed and synthesized, showing notable anticancer potential against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.govnih.gov The cytotoxicity of these compounds was evaluated using the MTS assay, and one of the promising compounds, 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole), exhibited significant effects, particularly on the MDA-MB-231 cell line. nih.govnih.gov
The table below summarizes the in vitro anticancer activity of selected heterocyclic compounds against various cancer cell lines, illustrating the potential of these scaffolds in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 3e (1,3,4-Oxadiazole) | MDA-MB-231 | - |
| Compound 10 (Hydrazide Schiff Base) | - | 4.12 ± 0.01 (AChE) |
| Compound 3 (Hydrazide Schiff Base) | - | 8.12 ± 0.01 (AChE) |
| Compound 24 (Hydrazide Schiff Base) | - | 8.41 ± 0.06 (AChE) |
| Compound 13 (Hydrazide Schiff Base) | - | 6.51 ± 0.01 (BChE) |
| Compound 24 (Hydrazide Schiff Base) | - | 9.22 ± 0.07 (BChE) |
| Compound 3 (Hydrazide Schiff Base) | - | 37.82 ± 0.14 (BChE) |
Structure-Activity Relationship (SAR) Methodologies for Oxazine Compounds
The systematic investigation of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing a roadmap for the rational design and optimization of drug candidates. For oxazine compounds, understanding how specific structural modifications influence their biological activity is crucial for enhancing their therapeutic potential.
Correlating Structural Modifications with Biological Response
SAR studies on various oxazine and related heterocyclic scaffolds have revealed key structural features that govern their biological activities. For instance, in the development of factor Xa inhibitors based on amidinobicyclic compounds, modifications to the amidinonaphthalene and acetimidoylpyrrolidine moieties of the lead compound, DX-9065a, led to derivatives with significantly increased in vitro anti-factor Xa activity. nih.gov
In the context of antimicrobial agents, the nature and position of substituents on the aryl ring of N-phenylacetamide tethered to a theophylline-1,2,4-triazole scaffold were found to play a crucial role in their antibacterial potential. xjtu.edu.cn For example, the presence of an electron-donating methyl group on the anilide ring significantly influenced the activity against E. coli and B. subtilis. xjtu.edu.cn
These examples underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to establish clear SAR. Such studies are instrumental in guiding the design of more potent and selective oxazine-based therapeutic agents.
Impact of Molecular Size and Shape on Activity
While direct studies on 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- are limited, research on related heterocyclic structures underscores the importance of molecular dimensions. For instance, in other classes of biologically active heterocyclic compounds, even minor alterations to the molecular framework, such as the addition or modification of substituent groups, can significantly impact activity. These changes can alter the compound's polarity, flexibility, and electronic distribution, thereby affecting its binding affinity and efficacy. The planarity of the ring system and the conformational freedom of its substituents are also key factors.
Exploration of Other In Vitro Biological Activities
The oxazine scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. researchgate.netijnc.irijpsr.info This suggests that 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- may also possess interesting pharmacological properties. The following sections explore potential in vitro activities based on studies of related oxazine and other heterocyclic derivatives.
Anti-inflammatory Activity
Derivatives of various heterocyclic compounds, including those with structures analogous to oxazines, have demonstrated anti-inflammatory properties. researchgate.net The mechanism of action for such compounds often involves the inhibition of key enzymes or signaling pathways involved in the inflammatory response.
Antiviral Activity
The quest for new antiviral agents has led to the investigation of diverse heterocyclic structures. While specific antiviral studies on 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- are not documented, the broader class of nitrogen- and oxygen-containing heterocycles is a focal point in antiviral research.
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Heterocyclic compounds are a rich source of potential candidates in this therapeutic area.
Antioxidant Activity
Some heterocyclic compounds have been investigated for their ability to counteract oxidative stress by scavenging free radicals. researchgate.net This antioxidant potential is often attributed to the electronic properties of the heterocyclic ring and its substituents. For instance, studies on 3-substituted 4-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines have shown that certain derivatives exhibit notable antioxidant properties in vitro. researchgate.net
While the direct biological profile of 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- remains to be fully elucidated, the established activities of the broader oxazine class provide a compelling rationale for further investigation into its potential therapeutic applications. The data from related compounds suggest that this molecule could be a valuable lead structure for the development of new pharmacological agents.
Future Directions and Emerging Research Opportunities for 6h 1,2 Oxazin 6 One Chemistry
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of 6H-1,2-oxazin-6-ones often involves the condensation of β-keto esters or 1,3-dicarbonyl compounds with hydroxylamine (B1172632) derivatives. However, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. Future research is poised to develop more elegant and efficient synthetic strategies.
One of the most promising avenues is the application of ring-closing metathesis (RCM) . uwindsor.canih.govnih.gov RCM has become a powerful tool for the formation of cyclic compounds, including unsaturated lactones and other heterocycles, under mild conditions and with high functional group tolerance. nih.gov A hypothetical RCM approach to 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- could start from an acyclic precursor containing two terminal double bonds, as illustrated below. The use of modern, well-defined ruthenium catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, could facilitate this transformation efficiently. uwindsor.ca
Hypothetical RCM Synthesis:
| Starting Material | Catalyst | Product |
| O-alkenyl N-acryloyl hydroxylamine derivative | Grubbs' Catalyst | 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- |
Further research in this area would involve optimizing reaction conditions, exploring the substrate scope, and developing enantioselective versions of this reaction to access chiral 1,2-oxazin-6-one derivatives.
Another area of exploration is the use of cycloaddition reactions . For instance, the [4+2] cycloaddition (Diels-Alder reaction) of a suitable diene with a dienophile containing the N-O bond could be a potential route. Research into the cycloaddition reactions of related heterocyclic nitrones has shown this to be a viable strategy for constructing similar ring systems.
Exploration of New Reactivity Modes and Mechanistic Pathways
The reactivity of the 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- core is largely unexplored. The presence of the ester, imine, and N-O functionalities within a single six-membered ring suggests a rich and varied chemical reactivity.
Future studies should focus on:
Ring-opening reactions: The strained N-O bond could be susceptible to cleavage under reductive or nucleophilic conditions, providing access to novel acyclic amino acid derivatives.
Cycloaddition reactions: The endocyclic double bond could act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions, leading to more complex fused heterocyclic systems. beilstein-journals.org
Functionalization of the ring: Selective modification of the C-4 and C-5 positions through reactions such as alkylation, halogenation, or cross-coupling could provide a library of derivatives with diverse properties.
Mechanistic studies, combining experimental kinetics and computational modeling, will be crucial to understanding the underlying principles of these transformations. For example, understanding the regioselectivity and stereoselectivity of cycloaddition reactions involving this scaffold will be key to its synthetic utility.
Application in Materials Science and Advanced Medicinal Chemistry
The structural motifs present in 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- suggest its potential as a building block in both materials science and medicinal chemistry.
In Materials Science: Dihydro-1,3-oxazine derivatives have been utilized in the synthesis of polybenzoxazines, a class of high-performance polymers known for their thermal stability and mechanical properties. researchgate.net The 1,2-oxazin-6-one core could potentially be incorporated into novel polymer backbones, leading to materials with unique properties. The ability to undergo ring-opening polymerization is a key area for future investigation.
In Advanced Medicinal Chemistry: Oxazine (B8389632) derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemistryjournal.net The 4,5-dihydro-3-methyl-6H-1,2-oxazin-6-one scaffold can be considered a constrained dipeptide isostere, a valuable feature in the design of protease inhibitors and other peptidomimetics. nih.gov The constrained conformation of the ring can lead to enhanced binding affinity and improved metabolic stability compared to flexible, acyclic analogues. nih.gov
Future research will likely involve the synthesis and biological evaluation of a library of derivatives to explore their structure-activity relationships (SAR) for various therapeutic targets.
Potential Biological Activities of Related Oxazine Derivatives:
| Compound Class | Reported Biological Activity |
| Dihydro uwindsor.canih.govoxazines | Antibacterial, Antifungal, Antitumor |
| 1,2-Oxazepines | Antibacterial |
| Pyrrolo[2,1-f] uwindsor.cabeilstein-journals.orgchemistryjournal.nettriazines | PI3K Inhibition (Anticancer) |
Advanced Computational Predictions for Design and Discovery
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- scaffold.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule, understand its reactivity, and elucidate reaction mechanisms. nih.gov This can guide the design of new synthetic routes and predict the outcomes of unexplored reactions.
Molecular Docking: In silico docking studies can predict the binding modes and affinities of 1,2-oxazin-6-one derivatives to various biological targets, such as enzyme active sites. nih.gov This allows for the rational design of new drug candidates and the prioritization of compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate the structural features of a series of derivatives with their biological activity, QSAR can predict the activity of new, unsynthesized compounds.
Example of Computational Data for a Related Heterocycle:
| Computational Method | Application |
| DFT | Prediction of electronic and chemical reactivity properties. |
| Molecular Docking | Identification of potential interactions with biological targets. |
The integration of these computational methods with synthetic chemistry will be a powerful strategy for the future development of 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- based molecules with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
